SIRT1 vs. SIRT2 Inhibitory Selectivity: Ortho-Fluorophenyl Confers 8.4-Fold Preference for SIRT1 Over SIRT2
In a recombinant GST-tagged enzyme fluorescence deacetylase assay, 2-(2-fluorophenyl)-1,8-naphthyridine inhibits human SIRT1 with an IC50 of 0.77 μM while requiring 6.5 μM to inhibit human SIRT2, yielding an 8.4-fold selectivity window for SIRT1 over SIRT2 [1]. By contrast, the widely used reference compound SIRT1/2 Inhibitor VII (5-(2-naphthylidine)-2-thiobarbituric acid) shows the opposite preference, inhibiting SIRT2 (IC50 = 9.1 μM) more potently than SIRT1 (IC50 = 13.2 μM) . The ortho-fluorophenyl naphthyridine therefore offers a qualitatively different selectivity fingerprint that cannot be replicated by the generic pan-sirtuin inhibitor.
| Evidence Dimension | SIRT1 vs. SIRT2 inhibitory potency and resulting isoform selectivity |
|---|---|
| Target Compound Data | SIRT1 IC50 = 0.77 μM; SIRT2 IC50 = 6.5 μM; SIRT2/SIRT1 IC50 ratio = 8.4 |
| Comparator Or Baseline | SIRT1/2 Inhibitor VII: SIRT1 IC50 = 13.2 μM; SIRT2 IC50 = 9.1 μM; SIRT2/SIRT1 IC50 ratio = 0.69 |
| Quantified Difference | Target compound is 17-fold more potent against SIRT1 and shows opposite selectivity direction (SIRT1-preferring vs. SIRT2-preferring) |
| Conditions | Recombinant human GST-tagged SIRT1 and SIRT2; Fluor de Lys fluorescence deacetylase assay; 1 h incubation (SIRT1/2 Inhibitor VII tested under comparable sirtuin deacetylase assay conditions) |
Why This Matters
For laboratories requiring a chemical probe with preferential SIRT1 inhibition, this compound provides a scaffold-derived selectivity that a generic pan-sirtuin inhibitor cannot deliver, enabling cleaner target deconvolution in epigenetic studies.
- [1] BindingDB. BDBM50355043 (CHEMBL1835302): 2-(2-Fluorophenyl)-1,8-naphthyridine SIRT1 IC50 = 770 nM, SIRT2 IC50 = 6.50E+3 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355043 (accessed Apr 2026). View Source
